molecular formula C7H12N2S B3200096 1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine CAS No. 1017391-90-0

1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine

Cat. No.: B3200096
CAS No.: 1017391-90-0
M. Wt: 156.25 g/mol
InChI Key: APKAMZXMSWTCKM-UHFFFAOYSA-N
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Description

Significance of Thiazole-Containing Heterocycles in Contemporary Chemical Research

The thiazole (B1198619) ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, represents a cornerstone in the field of medicinal chemistry. researchgate.netneliti.com This structural motif is not merely a synthetic curiosity but a privileged scaffold found in numerous naturally occurring and synthetic molecules with significant biological importance. nih.govresearchgate.net Thiazoles are a component of vitamin B1 (thiamine), which is crucial for metabolism, and are present in a variety of natural products, including those derived from marine and microbial sources. neliti.comnih.gov

The aromatic nature of the thiazole ring, where pi (π) electrons are delocalized, allows for various chemical reactions, making it a versatile building block for drug design. nih.gov Its ability to engage in hydrogen bonding and other non-covalent interactions allows thiazole-containing molecules to bind to biological targets like enzymes and receptors. Consequently, thiazole derivatives have been successfully incorporated into a wide array of approved drugs, demonstrating their value in treating a spectrum of diseases. researchgate.netglobalresearchonline.net The consistent success of this heterocycle in drug discovery ensures its continued prominence in contemporary chemical and pharmaceutical research. tandfonline.com

Overview of Prior Research on Thiazole Derivatives

For decades, extensive research has been dedicated to the synthesis and biological evaluation of thiazole derivatives. nih.govtandfonline.com Synthetic chemists have developed several robust methods for constructing the thiazole core, with the Hantzsch thiazole synthesis, discovered in 1887, being one of the most common. researchgate.netresearchgate.net This has enabled the creation of large libraries of diverse thiazole-based compounds for screening.

A significant portion of research focuses on Structure-Activity Relationship (SAR) studies. researchgate.netresearchgate.net These investigations systematically modify the substituents on the thiazole ring to understand how structural changes affect biological activity, aiming to optimize potency, selectivity, and pharmacokinetic profiles. researchgate.net This research has led to the discovery of thiazole derivatives with a vast range of pharmacological activities, as detailed in the table below.

Biological ActivityReference
Anticancer nih.govtandfonline.com
Antibacterial & Antifungal researchgate.netnih.gov
Anti-inflammatory globalresearchonline.netresearchgate.net
Anti-HIV researchgate.netglobalresearchonline.net
Anticonvulsant researchgate.net
Antitubercular nih.govresearchgate.net
Antidiabetic nih.govresearchgate.net
Central Nervous System (CNS) Agents nih.gov

Rationale for Focused Academic Inquiry into 1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine

While extensive research exists for the broader class of thiazoles, the specific compound this compound represents a particular point of interest within this chemical space. The rationale for its focused academic inquiry stems from the established pharmacological importance of the 2-aminothiazole (B372263) scaffold, which is a key structural element in many biologically active molecules. neliti.comresearchgate.net

Chemical Data for this compound

PropertyValueReference
Chemical FormulaC₇H₁₂N₂S americanelements.com
Molecular Weight156.25 g/mol americanelements.com
IUPAC Name1-(5-ethyl-1,3-thiazol-2-yl)ethanamine americanelements.com
PubChem CID24274392 americanelements.com
SMILESCCC1=CN=C(S1)C(C)N americanelements.comuni.lu
InChI KeyAPKAMZXMSWTCKM-UHFFFAOYSA-N americanelements.comuni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-ethyl-1,3-thiazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-3-6-4-9-7(10-6)5(2)8/h4-5H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKAMZXMSWTCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for the Preparation of 1 5 Ethyl 1,3 Thiazol 2 Yl Ethan 1 Amine and Its Analogs

Refined Hantzsch Thiazole (B1198619) Synthesis Protocols for Alkyl-Substituted Thiazoles

The Hantzsch thiazole synthesis, first reported in 1887, remains the most prevalent and versatile method for constructing the thiazole ring. nih.govsynarchive.com It classically involves the condensation reaction between an α-haloketone and a thioamide-containing compound, such as thiourea (B124793). nih.govderpharmachemica.com For the synthesis of 1-(5-ethyl-1,3-thiazol-2-yl)ethan-1-amine, the key precursors would be a 1-halo-3-pentanone derivative and 2-aminoethanethioamide. Refinements to this century-old reaction have focused on improving yields, selectivity, and reaction conditions.

The efficiency of the Hantzsch synthesis is highly dependent on reaction parameters. Researchers have extensively studied the impact of solvents, temperature, and catalysts to optimize the formation of alkyl-substituted thiazoles.

Solvent Effects: The choice of solvent can significantly influence reaction rates and yields. While ethanol (B145695) is a traditional solvent, other options have been explored. For instance, studies on related syntheses have shown that solvents like 1,4-dioxane (B91453) can be superior for specific acylation steps that may precede the cyclization. nih.gov The use of aqueous media, particularly with phase-transfer catalysts like cetyl trimethyl ammonium (B1175870) bromide (CTAB), has also been shown to produce excellent yields. bepls.com

Catalysis: While the classic Hantzsch reaction can proceed without a catalyst, the introduction of one can enhance efficiency. Silica-supported tungstosilisic acid has been successfully employed as a reusable, heterogeneous catalyst in one-pot, three-component syntheses of Hantzsch thiazole derivatives, demonstrating good to excellent yields. mdpi.com In some variations, particularly for in-situ generation of the α-haloketone, catalytic amounts of iodine with an iron co-catalyst have proven effective. researchgate.net

Temperature and Reaction Time: Conventional heating often requires prolonged reaction times, sometimes extending to several hours. nih.gov Optimization studies have focused on finding the ideal temperature to ensure complete reaction without promoting side-product formation. For example, performing the reaction under acidic conditions (10M-HCl-EtOH) at 80°C was found to be efficient for generating specific 2-imino-2,3-dihydrothiazoles. rsc.org The use of microreactor systems allows for precise temperature control (e.g., 70°C) and rapid heating, leading to conversions similar to or greater than traditional batch syntheses but in a fraction of the time. rsc.org

The following table summarizes the optimization of various parameters for Hantzsch-type syntheses based on findings from related studies.

ParameterConventional MethodOptimized ConditionRationale / Improvement
Catalyst Often noneSilica (B1680970) Supported Tungstosilisic Acid mdpi.comHeterogeneous, reusable, and provides high yields (79-90%).
Solvent EthanolGlycerol with CTAB bepls.comGreen solvent, high yields (82-96%), phase-transfer catalysis.
Temperature Reflux (variable)70-80°C rsc.orgrsc.orgControlled heating can improve selectivity and reduce byproducts.
Environment Batch ReactorHeated Microreactor rsc.orgEnhanced heat transfer, faster reaction, higher conversion rates.

This table is generated based on data from analogous thiazole syntheses.

The generally accepted mechanism for the Hantzsch thiazole synthesis provides a clear pathway for the formation of the target compound from its precursors. nih.govyoutube.com

Nucleophilic Attack: The synthesis initiates with an SN2 reaction where the sulfur atom of the thioamide (e.g., 2-aminoethanethioamide) acts as a nucleophile, attacking the α-carbon of the haloketone (e.g., 1-bromo-3-pentanone). youtube.com This forms an isothiourea intermediate.

Cyclization: An intramolecular condensation follows, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. This step results in the formation of a five-membered ring intermediate, a hydroxythiazoline. nih.gov

Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule leads to the formation of a double bond within the ring, resulting in the stable, aromatic thiazole ring system. youtube.com

The regioselectivity of the reaction is a critical aspect. When using N-monosubstituted thioureas, condensation in neutral solvents typically yields 2-(N-substituted amino)thiazoles. However, under acidic conditions, the reaction can also produce the isomeric 3-substituted 2-imino-2,3-dihydrothiazoles, highlighting the importance of pH control in directing the reaction outcome. rsc.org

Green Chemistry Approaches in the Synthesis of this compound Scaffolds

In line with the principles of sustainable chemistry, significant efforts have been made to develop environmentally benign methods for thiazole synthesis. These approaches aim to reduce energy consumption, minimize waste, and avoid hazardous solvents.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic reductions in reaction times and often improving product yields. researchgate.net In the context of Hantzsch thiazole synthesis, microwave-assisted reactions can be completed in minutes compared to the hours required for conventional heating. nih.govresearchgate.net

For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via a microwave-assisted Hantzsch reaction yielded products in 89–95% within minutes, whereas conventional refluxing in methanol (B129727) required 8 hours and gave lower yields that necessitated extensive purification. nih.gov Similarly, other studies report the synthesis of 2-aminothiazoles in 5-6 minutes under microwave irradiation, a significant improvement over traditional methods. researchgate.net This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves.

Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis nih.gov
MethodReaction TimeYield (%)Notes
Conventional Heating (Reflux)8 hoursLower YieldsProduct required rigorous purification
Microwave Irradiation~10 minutes89-95%High purity, rapid synthesis

Ultrasonic irradiation provides another green alternative for chemical synthesis. The phenomenon of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—generates localized high temperatures and pressures, which can significantly accelerate reaction rates. wisdomlib.org

Ultrasound has been successfully applied to the synthesis of various thiazole derivatives. nih.govmdpi.com Studies have shown that ultrasound-assisted methods lead to high yields in shorter reaction times under mild conditions. mdpi.com For instance, the synthesis of certain thiazole derivatives under ultrasonic irradiation was completed in 2 hours at room temperature, compared to 3.5 hours with conventional heating, without a loss in yield. mdpi.com Furthermore, the use of recyclable biocatalysts, such as modified chitosan, in conjunction with ultrasound promotes an even more eco-friendly process by allowing the catalyst to be reused multiple times without a significant loss of activity. mdpi.com This approach not only enhances efficiency but also aligns with the principles of green chemistry by reducing waste and energy consumption. wisdomlib.org

Efficacy of Ultrasound in Thiazole Synthesis mdpi.comwisdomlib.org
ParameterConventional MethodUltrasound-Assisted Method
Reaction Time3.5 - 150 minutes2 - 20 minutes
YieldVariable, often lowerHigh to Excellent (up to 99%)
ConditionsElevated Temperatures / RefluxRoom Temperature
Environmental ProfileHigher energy consumptionLower energy consumption, milder conditions

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer a path to achieve this. The Hantzsch condensation of α-haloketones with thiourea can be performed without a solvent, often proceeding to completion in seconds with good yields and an easy workup. researchgate.netorganic-chemistry.org

Alternatively, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. One-pot tandem protocols have been developed for thiazole synthesis in aqueous media, catalyzed by β-cyclodextrin, which facilitates the reaction and leads to good yields. albany.edu The use of water as a solvent has also been reported for the synthesis of 2-(alkylsulfanyl)thiazoles from dithiocarbamates and α-halocarbonyl compounds, which proceeded effectively without a catalyst. bepls.com These methods represent a significant step towards sustainable chemical production by reducing reliance on hazardous organic solvents. albany.eduresearchgate.net

Application of Heterogeneous Catalysts in Thiazole Ring Formation

The formation of the thiazole ring, a key step in synthesizing the target compound, has traditionally relied on methods like the Hantzsch synthesis, which often require harsh conditions. numberanalytics.comnih.gov Modern synthetic chemistry increasingly favors the use of catalysts, particularly heterogeneous catalysts, to promote efficiency and sustainability. numberanalytics.com These catalysts offer significant advantages, including milder reaction conditions, easier separation from the reaction mixture, and potential for recyclability, aligning with the principles of green chemistry. numberanalytics.comopenresearchlibrary.org

Several types of heterogeneous catalysts have been explored for thiazole synthesis. For instance, silica chloride has been effectively used as a solid acid catalyst in the synthesis of 2-aminothiazoles. openresearchlibrary.org The drive to reduce environmental impact has also led to the development of methods that utilize greener solvents like water or ionic liquids, or even proceed under solvent-free conditions, minimizing waste generation. numberanalytics.comiau.ir Furthermore, innovative approaches such as metal- and oxidant-free electrochemical oxidative cyclization of enaminones with thioamides represent a sustainable pathway to thiazole derivatives. organic-chemistry.org

Table 1: Examples of Catalytic Approaches in Thiazole Synthesis

Catalyst/MethodKey FeaturesReactantsReference
Silica ChlorideHeterogeneous catalyst, easy workup.α-haloketones and thioureas. openresearchlibrary.org
Electrochemical SynthesisMetal- and external oxidant-free conditions.Enaminones and thioamides. organic-chemistry.org
N-methyl imidazole (B134444)Solvent-free conditions, room temperature.Primary amines, dialkyl acetylenedicarboxylates, isothiocyanates. iau.ir
TrypsinEnzymatic catalysis, mild conditions (45 °C).Secondary amines, benzoyl isothiocyanate, dimethyl acetylenedicarboxylate. nih.gov

Multi-Component and One-Pot Reaction Strategies for Streamlined Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. nih.goviau.ir These one-pot procedures are economically and environmentally advantageous as they reduce the number of synthetic steps, minimize waste from complex isolation procedures, and often avoid the use of toxic solvents. iau.ir MCRs provide a powerful tool for the rapid construction of complex molecules like thiazole derivatives from simple precursors. iau.irnih.govacs.org

Various MCR strategies have been developed for the synthesis of the thiazole core. A notable example is the three-component reaction of isothiocyanates, tetramethyl thiourea, and ethyl bromopyruvate, which efficiently produces 1,3-thiazole derivatives. iau.ir Chemoenzymatic one-pot MCRs have also emerged, using enzymes like trypsin to catalyze the reaction under mild conditions with high yields. nih.gov Another green approach involves solvent-free MCRs accelerated by catalysts such as N-methyl imidazole at room temperature. iau.ir These methods streamline the synthesis process, offering rapid access to a diverse range of substituted thiazoles. iau.irnih.gov

Table 2: Comparison of Multi-Component Reaction (MCR) Strategies for Thiazole Synthesis

StrategyCatalyst/MediumKey AdvantagesReference
Three-component condensationWaterEnvironmentally friendly, efficient for library synthesis. iau.ir
Chemoenzymatic one-pot MCRTrypsin / EthanolMild reaction conditions, high yields (up to 94%), novel use of enzymes. nih.gov
Solvent-free MCRN-methyl imidazoleGreen chemistry, room temperature, rapid access to diverse thiazoles. iau.ir
HFIP-mediated MCR1,1,1,3,3,3-hexafluoroisopropanol (HFIP)Green, efficient, room temperature, forms multiple C-C, C-N, and C-S bonds in one pot. acs.org

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. nih.gov These processes are highly efficient as they construct complex molecular architectures in a single, orchestrated sequence, avoiding the need to isolate intermediates. For the synthesis of the this compound framework, a hypothetical cascade could be envisioned based on established methodologies.

One potential strategy involves a domino alkylation-cyclization reaction. For instance, the reaction of propargyl bromides with thioureas under microwave irradiation has been shown to rapidly produce 2-aminothiazoles in high yields. organic-chemistry.org A plausible pathway to an analog of the target compound could start with an appropriately substituted propargyl bromide, which upon reaction with a thioamide, would undergo alkylation followed by an intramolecular cyclization to form the desired 2,5-disubstituted thiazole ring system in one pot. Another advanced approach is the use of photocatalysis, where visible light induces tandem C-S and C-N bond formations between enaminones and thioureas at room temperature, offering a green and efficient route to diverse thiazole structures. organic-chemistry.org

Achieving regioselective control is a significant challenge in the synthesis of multi-substituted heterocycles like this compound, which has a specific 2,5-substitution pattern. The ability to direct functionalization to a particular position on the thiazole ring is critical. Recent advances in transition-metal-catalyzed C-H activation have provided powerful tools for achieving high regioselectivity. rsc.orgnih.gov

Palladium-catalyzed reactions have been particularly successful in the regioselective functionalization of thiazoles. rsc.orgnih.gov For example, Pd-catalyzed C-H alkenylation can be used to sequentially build diversified thiazole derivatives with specific substitution patterns at the C-2, C-4, and C-5 positions. rsc.orgnih.gov Specifically for C5 functionalization, Pd(II) complexes have been shown to facilitate the C-H functionalization of unsubstituted thiazole with high C5 selectivity in hydroarylation reactions. acs.orgresearchgate.net More recently, an air- and moisture-stable nickel(II) complex has been reported for the direct C5-H bond arylation of thiazole derivatives, operating under aerobic conditions and at lower temperatures. chemrxiv.org These methods provide a programmed approach to installing substituents at desired positions, which is essential for the targeted synthesis of complex thiazole structures. rsc.orgnih.gov

Table 3: Catalytic Systems for Regioselective C5-Functionalization of Thiazoles

Catalyst SystemReaction TypeKey OutcomeReference
Pd(OAc)₂ / LigandC-H AlkenylationSequential, programmed functionalization at C2, C4, and C5. rsc.orgnih.gov
Pd(0) / Carboxylic Acidsyn-HydroarylationHigh C5 selectivity on unsubstituted thiazole. acs.orgresearchgate.net
α-Diimine Nickel(II) ComplexC-H ArylationDirect and regioselective C5 arylation under aerobic conditions. chemrxiv.org

Stereoselective Synthesis of Chiral this compound Enantiomers

The target molecule, this compound, possesses a stereocenter at the carbon atom adjacent to the amine group. As the biological activity of chiral molecules often resides in a single enantiomer, the development of stereoselective synthetic methods to access enantiomerically pure forms is of paramount importance in pharmaceutical chemistry. wikipedia.orgyale.edu

Asymmetric catalysis aims to create chiral molecules from achiral starting materials using a small amount of a chiral catalyst. youtube.com While creating the chiral center during the formation of the thiazole ring itself is one possibility, a more common and versatile strategy involves the asymmetric transformation of a functional group attached to a pre-formed thiazole ring.

For the synthesis of enantiomerically enriched this compound, a key step would be the asymmetric reduction of the corresponding ketone, 2-acetyl-5-ethylthiazole. This can be achieved using transition metal catalysts complexed with chiral ligands. For example, copper-catalyzed asymmetric cyclizative aminoboration has been developed for the synthesis of chiral N-heterocycles like piperidines with excellent enantioselectivity. nih.govresearchgate.net The principles of using a chiral ligand, such as (S,S)-Ph-BPE, to control the stereochemical outcome could be applied to the synthesis of the target amine. nih.govresearchgate.net Furthermore, chiral thiazoline-containing ligands have been developed and used in asymmetric metal-catalyzed reactions, demonstrating the potential of thiazoline-based systems in inducing chirality. rsc.org Organocatalysis, which uses small chiral organic molecules, also presents a powerful alternative; chiral thioureas, for example, can act as hydrogen-bond donors to control the stereochemistry of various reactions. nih.gov

An alternative and highly reliable strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Several well-established chiral auxiliaries are suitable for the synthesis of enantiopure amines. wikipedia.orgyale.edu One powerful method employs tert-butanesulfinamide, developed by Ellman, which is a versatile chiral amine reagent. yale.edu The synthesis could involve the condensation of 2-acetyl-5-ethylthiazole with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of the imine, followed by acidic cleavage of the sulfinyl group, would yield the desired enantiomer of this compound with high enantiomeric excess. yale.edu

Another widely used class of auxiliaries is the Evans oxazolidinones. researchgate.net In a potential route, 2-(5-ethylthiazol-2-yl)acetic acid could be coupled to a chiral oxazolidinone. The resulting imide could then undergo stereoselective functionalization (e.g., alkylation) at the α-position before the auxiliary is cleaved to furnish the chiral product. wikipedia.orgresearchgate.net Pseudoephenamine is another practical chiral auxiliary known for providing remarkable stereocontrol in alkylation reactions, especially for forming quaternary carbon centers, and could be adapted for related transformations. nih.gov

Table 4: Chiral Auxiliaries for Asymmetric Amine Synthesis

Chiral AuxiliaryGeneral ApplicationKey FeaturesReference
tert-Butanesulfinamide (Ellman's Auxiliary)Asymmetric synthesis of a wide variety of amines via sulfinyl imines.Versatile, highly stereoselective, readily available. yale.edu
Oxazolidinones (Evans' Auxiliaries)Stereoselective aldol (B89426) reactions, alkylations, and acylations.High diastereoselectivity, predictable stereochemical outcome. researchgate.net
PseudoephenamineDiastereoselective alkylation reactions.Excellent stereocontrol, crystalline derivatives, free from regulatory restrictions. nih.gov
CamphorsultamAsymmetric Michael additions, Diels-Alder, and aldol reactions.Superior chiral auxiliary in certain reactions due to single asymmetric induction. wikipedia.org

Advanced Spectroscopic and Structural Elucidation of 1 5 Ethyl 1,3 Thiazol 2 Yl Ethan 1 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules.

Comprehensive 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) Analysis

¹H NMR (Proton NMR): This would provide information on the chemical environment of the hydrogen atoms. Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the thiazole (B1198619) proton, a quartet for the methine proton of the ethanamine group, a doublet for the methyl group of the ethanamine, and a broad singlet for the amine protons. The chemical shifts (δ) and coupling constants (J) would be critical for assigning these signals to their respective protons.

¹³C NMR (Carbon-13 NMR): This technique would identify all the unique carbon atoms in the molecule. Distinct signals would be expected for the carbons of the ethyl group, the thiazole ring, and the ethanamine side chain.

2D NMR:

COSY (Correlation Spectroscopy): Would establish correlations between coupled protons, for instance, between the CH and CH₃ protons of the ethanamine group and between the CH₂ and CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is essential for confirming the connectivity of the entire molecule, for example, linking the ethanamine group to the C2 position of the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is key for determining the stereochemistry.

Elucidation of Stereochemical Features via NMR

For a chiral molecule like 1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine, which has a stereocenter at the α-carbon of the ethanamine group, specific NMR techniques could be employed to determine the stereochemistry. This would typically involve the use of chiral solvating agents or the synthesis of diastereomeric derivatives to induce chemical shift differences between the enantiomers, which can then be observed in the NMR spectrum.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum would display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations would include N-H stretching of the primary amine, C-H stretching from the alkyl and aromatic parts, C=N and C=C stretching of the thiazole ring, and C-S stretching. The positions of these bands provide a "fingerprint" for the molecule. For similar thiazole derivatives, N-H stretching is often observed in the range of 3300-3500 cm⁻¹, while C=N stretching appears around 1600-1650 cm⁻¹.

Raman Spectroscopy for Structural Conformation Studies

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing non-polar bonds. It would provide information on the skeletal vibrations of the thiazole ring and the carbon backbone. Studies on similar thiazole compounds have utilized Raman spectroscopy to investigate hydrogen bonding interactions and the effects of protonation on the ring structure. acs.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

HRMS would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy. Predicted data for the protonated molecule [M+H]⁺ suggests a mass-to-charge ratio (m/z) of 157.07939. uni.lu The fragmentation pattern observed in the MS/MS spectrum would offer further structural confirmation by showing the characteristic losses of fragments such as the ethyl group or the amine group.

Although detailed experimental data for this compound is not available, the table below lists the names of the compounds mentioned in this article for clarity.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

ESI-MS is highly effective for the analysis of polar compounds like this compound, which can be readily protonated to form positively charged ions in solution. The primary amine and the nitrogen atom in the thiazole ring are basic sites that can accept a proton. Consequently, in positive ion mode ESI-MS, the compound is expected to be observed predominantly as the protonated molecule, [M+H]⁺. The theoretical monoisotopic mass of this compound (C₇H₁₂N₂S) is 156.0721 Da. uni.lu Therefore, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 157.0794. uni.lu

In addition to the protonated molecule, adducts with common cations present in the solvent or mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), are also frequently observed. These adducts provide further confirmation of the compound's molecular weight. While MALDI-MS is also a soft ionization technique, it is more commonly used for larger molecules; however, it could be employed for the analysis of this compound, likely yielding similar molecular ion species.

The following table summarizes the predicted m/z values for the primary molecular ions and common adducts of this compound that would be expected in a high-resolution mass spectrum. uni.lu

Ion SpeciesAdductPredicted m/z
[M+H]⁺Proton157.07939
[M+Na]⁺Sodium179.06133
[M+K]⁺Potassium195.03527
[M+NH₄]⁺Ammonium (B1175870)174.10593

This table is based on predicted data. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for confirming the structure of a molecule by fragmenting a selected precursor ion (in this case, the [M+H]⁺ ion of this compound) and analyzing the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure, allowing for the confirmation of its constituent parts.

For this compound, collision-induced dissociation (CID) of the [M+H]⁺ ion would be expected to produce a series of characteristic fragment ions. The fragmentation would likely occur at the most labile bonds, primarily the C-C bond between the ethylamine (B1201723) side chain and the thiazole ring, and within the side chain itself.

Key expected fragmentation pathways would include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to a fragment ion.

Cleavage of the C-C bond alpha to the amine: This would result in the formation of a resonance-stabilized thiazole-containing cation.

Fragmentation of the ethyl group on the thiazole ring: This would lead to the loss of ethylene (B1197577) (C₂H₄).

The predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also aid in structural confirmation. For the [M+H]⁺ ion of this compound, the predicted CCS is 132.4 Ų. uni.lu

X-ray Crystallography for Definitive Solid-State Structural Analysis

While mass spectrometry provides information about the molecular weight and connectivity of a compound, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state. This technique would provide precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and the spatial arrangement of the atoms within the crystal lattice. Although no public crystal structure for this compound is currently available, a hypothetical analysis is presented below to illustrate the type of data that would be obtained.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A successful single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield a wealth of structural data. This data is crucial for understanding the geometry and electronic nature of the molecule.

Bond Lengths: The determination of bond lengths would reveal details about the bonding within the thiazole ring and the substituent groups. For instance, the C-S and C-N bond lengths within the thiazole ring would confirm its aromatic character. The C-C and C-N bond lengths in the ethylamine side chain would be expected to be typical for single bonds.

Bond Angles: The bond angles would define the geometry around each atom. The internal angles of the thiazole ring would be close to the expected values for a five-membered aromatic heterocycle. The angles around the chiral carbon of the ethanamine group would be approximately 109.5°, indicative of a tetrahedral geometry.

Torsion Angles: Torsion angles describe the conformation of the molecule, particularly the orientation of the ethylamine side chain relative to the thiazole ring and the conformation of the ethyl group. This information is critical for understanding the molecule's preferred shape in the solid state.

The following tables present hypothetical but representative data for bond lengths and angles for this compound, based on known values for similar structures.

Hypothetical Bond Lengths

Atom 1Atom 2Bond Length (Å)
S(1)C(2)1.73
S(1)C(5)1.72
N(3)C(2)1.32
N(3)C(4)1.38
C(4)C(5)1.36
C(2)C(6)1.51
C(6)N(7)1.47
C(6)C(8)1.52
C(5)C(9)1.50
C(9)C(10)1.53

Hypothetical Bond Angles

Atom 1Atom 2Atom 3Bond Angle (°)
C(5)-S(1)-C(2)90.5
N(3)-C(2)-S(1)115.0
C(4)-N(3)-C(2)110.0
C(5)-C(4)-N(3)114.5
S(1)-C(5)-C(4)110.0
S(1)-C(2)-C(6)122.0
N(3)-C(2)-C(6)123.0
N(7)-C(6)-C(2)111.0
N(7)-C(6)-C(8)109.5
C(2)-C(6)-C(8)112.0

Analysis of Intermolecular Interactions and Crystal Packing

X-ray crystallography also illuminates how molecules are arranged in the crystal, which is governed by intermolecular interactions. For this compound, the primary amine group is a key site for hydrogen bonding, acting as a hydrogen bond donor. The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor.

In addition to hydrogen bonding, weaker interactions such as van der Waals forces and potentially π-π stacking between the thiazole rings of adjacent molecules could also play a role in the crystal packing. The analysis of these interactions is crucial for understanding the physical properties of the solid material. Studies on related amine-containing heterocyclic compounds often reveal extensive hydrogen-bonding networks that define the supramolecular architecture. researchgate.net

Computational and Theoretical Investigations of 1 5 Ethyl 1,3 Thiazol 2 Yl Ethan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties and predicting the spectroscopic behavior of molecules from first principles.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometry and analyze frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govasianpubs.org A smaller energy gap generally implies higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. asianpubs.org For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, are standard for these analyses. irjweb.comepu.edu.iq

Calculations for 1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine would reveal the distribution of electron density in these frontier orbitals. The HOMO is typically localized on the more electron-rich portions of the molecule, such as the thiazole ring and the amine group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the areas that can accommodate electron density, highlighting potential sites for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies
ParameterEnergy (eV)
Highest Occupied Molecular Orbital (HOMO)-5.45
Lowest Unoccupied Molecular Orbital (LUMO)-0.95
HOMO-LUMO Energy Gap (ΔE)4.50

This interactive table contains hypothetical but representative data based on typical values for similar thiazole derivatives. irjweb.comnih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. uncw.edumdpi.com Calculations are performed on the optimized geometry of the molecule, and the results are often averaged over several low-energy conformers, weighted by their Boltzmann population, to provide a more accurate prediction. uncw.edu The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for correlating theoretical values with experimental data. nih.gov

Table 2: Predicted NMR Chemical Shifts (δ, ppm)
Atom TypePredicted Chemical Shift (ppm)
¹H NMR
Thiazole-H6.9 - 7.1
CH-NH₂4.2 - 4.5
CH₂ (Ethyl)2.7 - 2.9
CH₃ (Ethyl)1.2 - 1.4
CH₃ (Ethan-1-amine)1.5 - 1.7
NH₂1.9 - 2.2
¹³C NMR
C=N (Thiazole)168 - 172
C-S (Thiazole)145 - 148
CH (Thiazole)115 - 118
CH-NH₂50 - 55
CH₂ (Ethyl)22 - 25
CH₃ (Ethyl)13 - 16
CH₃ (Ethan-1-amine)20 - 23

This interactive table contains hypothetical but representative data. Actual values can vary based on the computational method, basis set, and solvent used.

Infrared (IR): Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's normal modes. DFT calculations can predict the frequencies and intensities of these vibrations. nih.govresearchgate.net To improve agreement with experimental data, calculated frequencies are often multiplied by a scaling factor. nih.gov These predictions are valuable for assigning specific absorption bands to the corresponding functional group vibrations, such as N-H stretching of the amine, C-H stretching of the alkyl groups, and C=N stretching within the thiazole ring. scielo.org.za

Table 3: Predicted Principal IR Vibrational Frequencies (cm⁻¹)
Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch (Amine)3350 - 3450
C-H Stretch (Aromatic/Aliphatic)2900 - 3100
C=N Stretch (Thiazole Ring)1640 - 1660
N-H Bend (Amine)1590 - 1620
C-S Stretch (Thiazole Ring)650 - 680

This interactive table contains hypothetical but representative data based on typical values for similar functional groups. epu.edu.iqscielo.org.za

Ultraviolet-Visible (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. nih.govnih.gov The calculation provides the maximum absorption wavelengths (λ_max), excitation energies, and oscillator strengths (f), which correspond to the intensity of the transition. nih.gov For molecules like this compound, the primary electronic transitions are typically π → π* and n → π* transitions associated with the thiazole ring.

Table 4: Predicted UV-Vis Absorption Data
Wavelength (λ_max, nm)Oscillator Strength (f)Transition Type
2650.45π → π
2900.12n → π

This interactive table contains hypothetical but representative data. The solvent can significantly influence absorption wavelengths.

Calculation of Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. irjweb.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

For this compound, the MEP surface would be expected to show the most negative potential (red/yellow) localized around the nitrogen atom of the thiazole ring and the lone pair of the primary amine group, identifying them as the primary sites for protonation and interaction with electrophiles. The hydrogen atoms of the amine group would exhibit positive potential (blue), making them sites for hydrogen bonding.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, which is crucial for understanding conformational flexibility and interactions with larger systems like proteins. researchgate.netnih.gov

Exploration of Conformational Space and Flexibility

This compound possesses several rotatable single bonds, specifically the C-C bonds in the ethyl and ethanamine side chains and the bonds connecting these chains to the thiazole ring. Rotation around these bonds gives rise to various conformers with different energies and spatial arrangements.

MD simulations can be used to explore the conformational landscape of the molecule by simulating its movement over time at a given temperature. arxiv.org This analysis helps identify the most stable, low-energy conformers that are likely to be present under physiological conditions. mdpi.com Understanding the molecule's flexibility and preferred conformations is essential, as these factors directly influence its ability to bind to a biological target.

Protein-Ligand Docking and Scoring for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. wjarr.comresearchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity. nih.govmdpi.com

In a typical docking study, the most stable conformer(s) of this compound, identified through conformational analysis, would be placed into the active site of a target protein. A scoring function then calculates the binding energy (or docking score), typically in kcal/mol, which estimates the binding affinity. nih.gov A more negative score generally indicates a stronger, more favorable interaction. The analysis also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. mdpi.com These studies can predict whether the compound is a viable candidate for inhibiting a specific enzyme or receptor.

Table 5: Illustrative Protein-Ligand Docking Results
ConformerBinding Energy (kcal/mol)Key Interactions
1-7.82 H-bonds with Ser, 1 H-bond with Asp
2-7.21 H-bond with Ser, Hydrophobic interaction with Leu
3-6.5Hydrophobic interactions with Val, Ala

This interactive table presents hypothetical docking scores against a generic protein active site to illustrate the comparative nature of such an analysis.

Structure-Activity Relationship (SAR) Studies through Cheminformatics and QSAR Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal computational tools in modern drug discovery, enabling the prediction of the biological activity of chemical compounds based on their structural and physicochemical properties. These methodologies are particularly valuable for understanding the complex interactions between molecules like this compound and their biological targets. By analyzing analogues of this compound, researchers can build predictive models that guide the synthesis of more potent and selective therapeutic agents.

Development of Quantitative Structure-Activity Relationships for Thiazole Analogues

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For thiazole analogues, various QSAR models have been developed to explore their potential across different therapeutic areas, including antimicrobial, anticancer, and antihistamine activities. nih.govnih.govijpsdronline.com

The development of a QSAR model begins with a dataset of thiazole derivatives with known biological activities. ijpsdronline.com A wide array of molecular descriptors are then calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties, including:

Physicochemical Descriptors: Such as LogP (lipophilicity), molecular weight (MW), and molar refractivity (MR).

Electronic Descriptors: Including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and polarizability (alpha). nih.gov

Steric and Topological Descriptors: Which describe the size, shape, and connectivity of the molecule. ijpsdronline.comptfarm.pl

Once the descriptors are calculated, statistical methods are employed to build the QSAR model. Techniques like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are commonly used to find the best correlation between the descriptors and the observed activity. nih.gov For instance, a study on thiazole derivatives with H1-antihistamine activity utilized PCA and regression analysis to identify key parameters like polarizability, binding energy, and HOMO energy as crucial for activity. nih.govptfarm.pl

The validity and predictive power of the developed QSAR models are rigorously assessed through internal and external validation techniques. A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized thiazole analogues, thereby prioritizing the most promising candidates for synthesis and biological testing. This approach significantly reduces the time and cost associated with drug discovery. nih.govsemanticscholar.org

Table 1: Key Findings from QSAR Studies on Thiazole Analogues
Therapeutic AreaKey Descriptors IdentifiedStatistical Methods UsedKey FindingsReference
H1-AntihistaminePolarizability (alpha), Binding Energy (Eb), HOMO Energy (eHOMO), Hydrophobic & Steric parametersPrincipal Component Analysis (PCA), Discriminant Function Analysis (DFA), Regression Analysis (RA)Electronic, hydrophobic, and steric properties are critical for separating high-activity from low-activity compounds. nih.govptfarm.pl
AntimicrobialTopological descriptors (T_C_C_4), Electrostatic fields2D-QSAR, 3D-QSAR (kNN-MFA)Electrostatic effects and specific carbon atom counts were major contributors to antibacterial activity against Gram-positive bacteria. ijpsdronline.com
PIN1 Inhibition (Anticancer)Molar Refractivity (MR), LogP, LUMO Energy (ELUMO)Multiple Linear Regression (MLR), Artificial Neural Network (ANN)The ANN model showed superior performance in predicting the biological activity against PIN1, a cancer target.
AntifungalHydrophobic parameters (π), Indicator variables (H)Multiple RegressionHydrophobicity was found to have the best correlation with antifungal activity for a series of thiadiazol-triazole derivatives. researchgate.net

Pharmacophore Modeling for De Novo Ligand Design

Pharmacophore modeling is another powerful computational technique used in drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. This model serves as a 3D query to design or identify new molecules with potential biological activity. nih.govresearchgate.net

Pharmacophore models can be developed using two main approaches:

Ligand-Based Pharmacophore Modeling: This method is used when the 3D structure of the biological target is unknown. It involves aligning a set of known active molecules and extracting the common chemical features responsible for their activity. nih.gov

Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein (e.g., an enzyme or receptor) complexed with a ligand is available, a pharmacophore can be derived directly from the key interactions observed in the binding site. nih.govmdpi.com This approach allows for the inclusion of "exclusion volumes" that represent the space occupied by the protein, helping to refine the model. nih.gov

Once a pharmacophore model for a target of interest is developed, it can be used for de novo ligand design. This process involves building new molecular structures from scratch that fit the pharmacophore hypothesis. researchgate.net Computational programs can place molecular fragments or atoms in the defined pharmacophore feature locations and then connect them to generate novel chemical scaffolds. researchgate.net

For thiazole-containing compounds, pharmacophore modeling can guide the modification of the core structure to enhance binding affinity and selectivity. For example, a pharmacophore model for a specific enzyme might indicate the need for a hydrogen bond donor at a certain distance from the thiazole ring's sulfur atom and a hydrophobic group corresponding to the ethyl substituent. This information directs synthetic chemists in designing new analogues of this compound with improved pharmacological profiles. The design of novel 2-oxoindolin-3-ylidene thiazole derivatives as VEGFR-2 inhibitors was inspired by the pharmacophoric features of the known drug sunitinib. bris.ac.uk

Table 2: Common Pharmacophore Features in Drug Design
Pharmacophore FeatureAbbreviationDescriptionExample Chemical Group
Hydrogen Bond AcceptorHBAAn atom or group with a lone pair of electrons that can accept a hydrogen bond.Carbonyl oxygen, Amine nitrogen
Hydrogen Bond DonorHBDA hydrogen atom attached to an electronegative atom.Hydroxyl (-OH), Amine (-NH)
Hydrophobic GroupHYA nonpolar group that avoids contact with water.Alkyl chains, Phenyl rings
Aromatic RingARA planar, cyclic, conjugated system of pi electrons.Phenyl, Thiazole, Pyridine
Positive IonizablePIA group that is typically positively charged at physiological pH.Amine
Negative IonizableNIA group that is typically negatively charged at physiological pH.Carboxylic acid

Biological Activity and Mechanistic Studies of 1 5 Ethyl 1,3 Thiazol 2 Yl Ethan 1 Amine and Its Advanced Derivatives Pre Clinical Focus

Investigations into Antimicrobial and Antifungal Mechanisms

The thiazole (B1198619) scaffold is a well-established pharmacophore in the development of antimicrobial agents. mdpi.com Derivatives of 1,3-thiazole have demonstrated considerable efficacy against a spectrum of pathogenic bacteria and fungi, positioning them as promising candidates for new anti-infective drug discovery. researchgate.net

In Vitro Efficacy Against Pathogenic Microorganisms

Studies on various thiazole derivatives have consistently shown their potential to inhibit the growth of pathogenic microorganisms. The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microbe.

Research has indicated that thiazole compounds exhibit moderate to good antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. nih.gov For instance, certain heteroaryl thiazole derivatives have shown MIC values ranging from 0.23 to 0.70 mg/mL against sensitive bacterial strains. nih.gov The antibacterial spectrum can also extend to Gram-negative bacteria like Escherichia coli, although resistance is more frequently observed. nih.gov

In the realm of antifungal activity, thiazole derivatives have been evaluated against strains like Aspergillus niger and Candida albicans. researchgate.netnih.gov The efficacy of these compounds is often concentration-dependent, with some derivatives showing significant antifungal effects at concentrations between 50 and 200 μg/mL. researchgate.net The data below summarizes the in vitro efficacy of representative thiazole derivatives against various pathogens.

Compound TypePathogenMIC (μg/mL)Reference
Benzo[d]thiazole derivative 13Methicillin-resistant Staphylococcus aureus (MRSA)50 researchgate.net
Benzo[d]thiazole derivative 13Escherichia coli50 researchgate.net
Benzo[d]thiazole derivative 13Aspergillus niger75 researchgate.net
Benzo[d]thiazole derivative 14Methicillin-resistant Staphylococcus aureus (MRSA)50 researchgate.net
Benzo[d]thiazole derivative 14Escherichia coli75 researchgate.net
Benzo[d]thiazole derivative 14Aspergillus niger50 researchgate.net
Tris-1,3,4-thiadiazole derivative 26Streptococcus pneumoniae8 - 31.25 nih.gov
Tris-1,3,4-thiadiazole derivative 26Candida albicans8 - 31.25 nih.gov

Elucidation of Cellular Targets and Resistance Mechanisms

The antimicrobial action of thiazole derivatives is attributed to their interaction with various molecular targets within microbial cells. The thiazole ring structure can engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules like enzymes and nucleic acids.

One proposed mechanism involves the inhibition of essential microbial enzymes. For example, some thiazole derivatives are known to interact with topoisomerase II, leading to DNA double-strand breaks, which in turn arrests the cell cycle and triggers cell death. The structural features of the thiazole compound, including the nature and position of substituents, play a critical role in determining the specific molecular target and the potency of the interaction.

Resistance mechanisms in microorganisms can emerge, limiting the therapeutic efficacy of antimicrobial agents. For thiazoles, this could involve enzymatic modification of the drug, alteration of the molecular target to reduce binding affinity, or increased efflux of the compound from the microbial cell. Understanding these resistance pathways is crucial for the rational design of next-generation thiazole derivatives that can circumvent such mechanisms.

Exploration of Anti-inflammatory Pathways and Molecular Targets

Derivatives of the 1,3-thiazole nucleus have been identified as potent anti-inflammatory agents. mdpi.com Their mechanism of action often involves the modulation of key enzymatic and signaling pathways that drive the inflammatory response.

Inhibition of Inflammatory Mediators and Enzymes in Cell Models

A primary mechanism underlying the anti-inflammatory effects of many thiazole derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov These enzymes are pivotal in the biosynthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes from arachidonic acid. mdpi.com

Studies have identified specific thiazole-containing compounds as selective inhibitors of the COX-2 enzyme, which is often upregulated at sites of inflammation. nih.gov For example, a series of 4-substituted thiazole analogues of indomethacin (B1671933) were found to be highly potent and selective COX-2 inhibitors, with IC50 values as low as 0.3 nM. nih.gov Similarly, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been synthesized and identified as direct 5-LOX inhibitors, with some compounds showing IC50 values in the nanomolar range (e.g., 25-35 nM). nih.gov

The inhibitory potential of these compounds is often evaluated in cell-based assays. For instance, a novel 1,3-thiazole analog, BTHP, was shown to mitigate the expression of proinflammatory biomarkers such as TGF-β, NFκB, and IL-6 in in vivo models. nih.gov

Compound ClassEnzyme TargetIC50Reference
4-substituted thiazole analogue 2aCOX-20.3 nM nih.gov
4-substituted thiazole analogue 2bCOX-21 nM nih.gov
N-aryl-4-aryl-1,3-thiazole-2-amine 3b5-LOX35 nM nih.gov
N-aryl-4-aryl-1,3-thiazole-2-amine 3c5-LOX25 nM nih.gov

Modulation of Signaling Cascades

Beyond direct enzyme inhibition, thiazole derivatives can exert anti-inflammatory effects by modulating intracellular signaling cascades. These compounds can influence pathways that regulate the expression of inflammatory genes. For example, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, and its inhibition is a key target for anti-inflammatory drugs. Research on thiazole analog BTHP has demonstrated its ability to suppress the expression of NF-κB in an animal model of inflammation. nih.gov

Furthermore, thiazole compounds can influence protein-ligand interactions that are crucial for signal transduction in inflammatory processes. By binding to specific proteins, these derivatives can modulate their activity and interrupt the signaling cascade, leading to a dampened inflammatory response.

Mechanistic Elucidation of Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

The thiazole scaffold is a key component in the design of novel anticancer agents. mdpi.comnih.gov Derivatives have shown promising antiproliferative and cytotoxic activity against various cancer cell lines through diverse mechanisms of action.

Recent studies have highlighted the potential of novel 1,3-thiazole analogs to induce cytotoxicity in cancer cells. For example, the compound 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP) demonstrated significant antiproliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7). nih.gov In an in vivo study using an Ehrlich Ascites Carcinoma (EAC) model, BTHP administration led to a 38% reduction in viable EAC cell count and a 131.25% increase in the lifespan of treated mice compared to the untreated group. nih.gov

The anticancer mechanism of these thiazole derivatives often involves the modulation of apoptosis, or programmed cell death. In the EAC model, BTHP treatment reversed apoptotic dysregulation by significantly increasing the levels of pro-apoptotic proteins such as p53, Bax, caspase-3, and cytochrome c, while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This indicates that the compound promotes cancer cell death by activating the intrinsic apoptotic pathway.

Furthermore, thiazole derivatives can target specific cellular components crucial for cancer cell proliferation. Some β-lactam compounds containing a thiazole moiety have been designed as colchicine-binding site inhibitors, which destabilize tubulin, a key protein involved in cell division. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest and ultimately, apoptosis. The antiproliferative activity of these compounds can be potent, with some derivatives exhibiting IC50 values in the nanomolar range in breast cancer cells. nih.gov

The anticancer efficacy of thiazole compounds is also linked to their ability to mitigate oxidative stress and inflammation, which are known drivers of cancer progression. The BTHP analog was found to enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase, glutathione (B108866), and catalase, while reducing lipid peroxidation in an in vivo cancer model. nih.gov

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

Thiazole derivatives have demonstrated the ability to induce programmed cell death (apoptosis) and halt the cell division cycle in various cancer cell lines. For instance, a novel hydrazinyl thiazole derivative was shown to induce significant apoptosis in HepG2 liver cancer cells; at concentrations of 2.5 and 5 μM, it triggered apoptosis in approximately 49% and over 74% of cells, respectively. bioworld.com This pro-apoptotic activity is often linked to the modulation of key regulatory proteins. Studies have shown that these compounds can cause a dose-dependent downregulation of the anti-apoptotic protein Bcl-2, while concurrently upregulating the expression of pro-apoptotic markers like Bax and cleaved caspase-3. bioworld.com

Furthermore, the thiazole scaffold is integral to compounds that cause cell cycle arrest, a critical mechanism for inhibiting cancer cell proliferation. researchgate.net Certain thiazole-containing chalcone (B49325) derivatives have been observed to arrest the cell cycle in the G0/G1 phase in HCT-116 colon cancer cells. nih.gov Other derivatives can arrest the cell cycle at the G2/M phase. nih.govnih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and multiplying. nih.gov The specific phase of cell cycle arrest can depend on the derivative's particular structure and the type of cancer cell being targeted. nih.gov

Identification of Molecular Targets and Oncogenic Pathway Modulation

The anticancer effects of thiazole derivatives are rooted in their ability to interact with specific molecular targets and modulate key oncogenic pathways. One of the identified mechanisms is the disruption of the eIF4E/eIF4G protein-protein interaction, which is crucial for the initiation of translation of proteins involved in tumor progression and survival. bioworld.com By binding to the eukaryotic translation initiation factor 4E (eIF4E), these compounds can block downstream oncogenic signaling. bioworld.com

Western blot analyses have confirmed that certain thiazole derivatives exert their antitumor activity by modulating the Ras/MAPK/eIF4E signaling pathway. bioworld.com Other identified molecular targets for thiazole-based compounds include a range of protein and lipid kinases critical for cancer cell growth and survival, such as:

c-Met kinase nih.gov

Cyclin-dependent kinase 1 (CDK1) nih.gov

CLK1 nih.gov

Phosphoinositide 3-kinase (PI3Kα) nih.gov

Glycogen synthase kinase 3 (GSK-3) rsc.org

Vascular endothelial growth factor receptor (VEGFR) rsc.org

Additionally, these derivatives have been shown to inhibit other important cancer-related proteins like matrix metalloproteinases (MMP), the anti-apoptotic protein Bcl-2, histone deacetylases (HDACs), and STAT3. nih.gov Some derivatives are also known to interact with and inhibit topoisomerase II, an enzyme essential for DNA replication, leading to DNA damage and cell death.

Studies on Enzyme Inhibition and Receptor Modulation

The therapeutic potential of 1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine and its derivatives extends to their ability to inhibit specific enzymes and modulate receptor activity, which are often dysregulated in various diseases.

Biochemical Characterization of Inhibitory Potency (e.g., IC50 values)

The potency of enzyme inhibition by these compounds is quantified by the half maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological process by 50%. wikipedia.org Thiazole derivatives have been shown to inhibit various enzymes and cancer cell lines with a wide range of IC50 values, indicating diverse potency. For example, some derivatives show significant activity against human lactate (B86563) dehydrogenase A (hLDHA), an enzyme involved in tumor glycolysis. acs.org

Below is a table summarizing the IC50 values for several advanced thiazole derivatives against various cancer cell lines and kinases.

Derivative ClassTargetIC50 ValueSource
Hydrazinyl ThiazoleA549 (Lung Cancer)4.59 µM bioworld.com
Hydrazinyl ThiazoleHeLa (Cervical Cancer)2.69 µM bioworld.com
Hydrazinyl ThiazoleHepG2 (Liver Cancer)2.22 µM bioworld.com
Hydrazinyl ThiazoleMCF-7 (Breast Cancer)3.45 µM bioworld.com
Thiazole Derivative 8chLDHA1.65 µM (HeLa) acs.org
Thiazole Derivative 8jhLDHA7.90 µM (HepG2) acs.org
Arylazothiazole 8cHCT-116 (Colon Cancer)3.16 µM nih.gov
Arylazothiazole 4dHCT-116 (Colon Cancer)3.65 µM nih.gov
Thiazolidinedione 49VEGFR-2 Kinase0.5 µM rsc.org
Thiazole AR-A014418GSK3β100 nM rsc.org
Acylaminopyridine 42GSK-3β0.29 nM rsc.org

Binding Affinity Determinations and Competitive Binding Assays

Binding affinity studies are crucial for understanding the interaction between a compound and its molecular target. These studies often determine the dissociation constant (Kd) or the inhibition constant (Ki), which reflect the strength of the binding.

Thiazole derivatives have been investigated for their binding affinity to various receptors. For instance, certain derivatives have been identified as potent antagonists for the human adenosine (B11128) A3 receptor, with some compounds exhibiting Ki values in the low nanomolar range. nih.gov Molecular modeling suggests that these compounds form specific hydrogen bonds and hydrophobic interactions within the receptor's binding pocket. nih.gov

In other studies, surface plasmon resonance determined a Kd value of 20.2 μM for a hydrazinyl thiazole derivative binding to the eIF4E protein. bioworld.com Furthermore, a series of pyridyl-substituted thiazole derivatives have shown high affinity for the σ1 receptor, with Ki values as low as 1.3 nM and 1.9 nM, along with high selectivity over the σ2 subtype. nih.gov These findings highlight the potential of the thiazole scaffold in designing highly specific and affine ligands for a variety of biological targets.

In Vivo Efficacy Studies in Animal Models (excluding human trials)

Pre-clinical in vivo studies using animal models are essential for evaluating the therapeutic potential and biological response of new compounds before any consideration for human trials.

Evaluation of Biological Response in Disease Models (e.g., infection, inflammation, cancer xenografts)

Advanced derivatives of this compound have demonstrated significant efficacy in various animal models of cancer. In a mouse xenograft model using HepG2 liver cancer cells, intraperitoneal administration of a hydrazinyl thiazole derivative led to substantial tumor volume reductions of approximately 36% and 68% at doses of 25 and 50 mg/kg, respectively, after 18 days of treatment. bioworld.com

Similarly, other thiadiazole derivatives have shown remarkable inhibition of tumor growth in breast cancer xenograft models and a mouse S180 sarcoma model. nih.gov A study on a novel 1,3-thiazole analog, BTHP, in an Ehrlich Ascites Carcinoma (EAC)-induced mouse model, demonstrated not only anticancer activity but also protective effects on the liver and kidneys by regulating antioxidant, proinflammatory, and apoptotic biomarkers. rsc.org

The table below summarizes findings from in vivo studies on thiazole derivatives.

DerivativeAnimal ModelDisease ModelKey FindingsSource
Hydrazinyl ThiazoleMouseHepG2 Xenograft36% and 68% tumor volume reduction at 25 and 50 mg/kg doses, respectively. bioworld.com
CB-839 (Thiadiazole)MouseBreast Cancer XenograftRemarkable inhibition of xenograft growth. nih.gov
Thiazole DerivativesMouseS180 SarcomaSignificant reduction in tumor growth. nih.gov
BTHP (1,3-Thiazole analog)MouseEhrlich Ascites CarcinomaAttenuated EAC-induced renal and hepatic damage; anticancer efficacy. rsc.org

Pharmacokinetic and Pharmacodynamic Characterization in Pre-clinical Species

The preclinical pharmacokinetic and pharmacodynamic profiles of 2-aminothiazole (B372263) derivatives are crucial for understanding their potential as therapeutic agents. Although specific studies on this compound are limited, research on analogous compounds provides valuable insights into their in vivo behavior.

Pharmacokinetics

Pharmacokinetic studies on various 2-aminothiazole derivatives in preclinical species, such as mice and rats, have demonstrated a range of absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, studies on antiprion 2-aminothiazole analogs revealed that these compounds can achieve significant concentrations in the brain after oral administration. nih.govnih.gov This is a critical feature for drugs targeting central nervous system disorders.

The oral bioavailability of these compounds can be moderate, with some analogs showing an absolute bioavailability in the range of 27-40%. nih.govnih.gov The stability of these compounds in liver microsomes, a key indicator of metabolic clearance, has been shown to vary, with some analogs exhibiting half-lives from 30 to over 60 minutes. nih.govnih.gov Furthermore, it has been observed that some 2-aminothiazole derivatives are not substrates for the P-glycoprotein (MDR1) transporter, which is a positive attribute as it reduces the likelihood of drug efflux from target tissues like the brain. nih.govnih.gov

Below is a representative table of pharmacokinetic parameters for two illustrative 2-aminothiazole analogs, IND24 and IND81, which have been studied for their antiprion activity. nih.govnih.gov

ParameterIND24IND81
Oral Bioavailability (%) ~27~40
Brain Penetration HighHigh
Liver Microsomal Stability (t½, min) >6030-60
MDR1 Substrate NoNo
Plasma AUC/EC50 (unbound) 48113
Brain AUC/EC50 (unbound) >100>100

This table presents data for analogous 2-aminothiazole compounds (IND24 and IND81) and is intended to be illustrative of the pharmacokinetic properties that might be expected for this class of molecules. nih.govnih.gov AUC/EC50 represents the ratio of the area under the curve to the half-maximal effective concentration, a measure of drug exposure relative to potency.

Pharmacodynamics

The pharmacodynamic effects of 2-aminothiazole derivatives are diverse, reflecting the versatility of this chemical scaffold. chemicalbook.com These compounds have been investigated for a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. chemicalbook.com For example, certain 2-aminothiazole derivatives have shown potent in vivo efficacy in mouse models of seizure. acs.org

The mechanism of action is often tied to the specific substitutions on the thiazole ring, which dictate the compound's interaction with biological targets. nih.gov The 2-aminothiazole core is considered a "privileged structure" in medicinal chemistry, capable of interacting with a variety of enzymes and receptors. nih.gov

Metabolic Fate and Biotransformation Pathways in Biological Systems

The metabolism of 2-aminothiazole-containing compounds is a critical area of investigation due to the potential for the formation of reactive metabolites. nih.govnih.govacs.org The biotransformation of the thiazole ring is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govacs.org

Key Metabolic Pathways:

Oxidation of the Thiazole Ring: The sulfur and nitrogen atoms in the thiazole ring are susceptible to oxidation. The primary metabolic pathways involve the formation of epoxides, S-oxides, and N-oxides. nih.govacs.org

Epoxidation: Quantum chemical studies have indicated that epoxidation of the thiazole ring is a low-energy and therefore favorable metabolic pathway. acs.org This can lead to the formation of reactive electrophilic intermediates.

S-oxidation and N-oxidation: Oxidation of the sulfur atom to form a sulfoxide (B87167) or sulfone, and oxidation of the ring nitrogen are also common metabolic routes. acs.org

Hydroxylation: Ring hydroxylation has been observed as a metabolic pathway for some 2-aminothiazole analogs in microsomal studies. nih.govnih.gov

Conjugation: The reactive metabolites formed through oxidation can subsequently be detoxified by conjugation with endogenous nucleophiles such as glutathione (GSH). nih.gov The formation of glutathione adducts is a common route of elimination for such compounds. nih.gov

The presence of the amino group at the 2-position of the thiazole ring can influence the metabolic profile, potentially facilitating these oxidative pathways. acs.org The metabolic stability and the potential for bioactivation are key considerations in the design and development of advanced 2-aminothiazole derivatives to minimize potential toxicity. nih.govnih.gov

Below is a table summarizing the primary metabolic pathways for the 2-aminothiazole scaffold.

Metabolic ReactionMediating EnzymeResulting Metabolite
Epoxidation Cytochrome P450Reactive Epoxide
S-oxidation Cytochrome P450S-oxide, Sulfone
N-oxidation Cytochrome P450N-oxide
Ring Hydroxylation Cytochrome P450Hydroxylated derivative
Glutathione Conjugation Glutathione S-transferaseGlutathione adduct

This table provides a generalized overview of the metabolic pathways common to the 2-aminothiazole scaffold based on available literature for analogous compounds. nih.govacs.org

Applications of 1 5 Ethyl 1,3 Thiazol 2 Yl Ethan 1 Amine in Diverse Chemical Sciences

Role as a Key Synthetic Building Block in Complex Molecule Construction

The structure of 1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine, featuring a reactive primary amine and a modifiable thiazole (B1198619) core, makes it an interesting candidate as a building block for the synthesis of more elaborate chemical structures.

The generation of combinatorial libraries is a key strategy in drug discovery and materials science to rapidly synthesize and screen a large number of compounds for desired properties. The primary amine group of this compound provides a convenient handle for derivatization, allowing for the attachment of a wide variety of substituents. This makes it a potential scaffold for creating libraries of new compounds. However, specific examples of large-scale combinatorial libraries built upon this particular scaffold are not extensively reported in publicly accessible research.

Potential in Materials Science Research

The incorporation of heterocyclic compounds into materials can impart unique electronic, optical, and functional properties. Thiazole derivatives have been explored for their potential in this area.

Thiazole-containing polymers have been investigated for their potential in optoelectronic applications, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their electron-deficient nature which can facilitate electron transport. While there is research on thiazole-based polymers for these purposes, specific studies detailing the integration and performance of this compound within polymer architectures for optoelectronic properties are limited. General research indicates that thiazole derivatives can be used as additives in polymer formulations to enhance thermal stability and mechanical strength.

The development of functional materials that respond to specific stimuli is a growing area of research. The amine and thiazole functionalities of this compound could potentially be exploited to create materials that respond to changes in pH, metal ion concentration, or other chemical triggers. However, there is a lack of specific research demonstrating the development of such functional materials from this particular compound.

Advanced Analytical Methodologies for Research Focused Quantification and Characterization

Chromatographic Methods for Complex Mixture Analysis

Chromatography remains a cornerstone of analytical chemistry, offering powerful tools for the separation and quantification of individual components within a mixture. For a chiral compound like 1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine, chromatographic techniques are indispensable for both achiral and chiral analyses.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. researchgate.netpharmainfonepal.com Beyond simple identification, HPLC methods can be developed for the stringent assessment of enantiomeric purity and for the precise quantification of the analyte in research samples.

Chiral HPLC for Enantiomeric Purity: Given the presence of a stereocenter at the carbon atom bearing the amine group, this compound exists as a pair of enantiomers. The separation of these enantiomers is critical, as they may exhibit different pharmacological and toxicological profiles. Chiral HPLC, utilizing chiral stationary phases (CSPs), is the predominant method for this purpose. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica (B1680970) support, are particularly effective for separating a wide range of chiral amines. mdpi.comyakhak.org

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differential stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation and quantification. researchgate.net The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, can be optimized to achieve baseline resolution. yakhak.orgresearchgate.net The addition of acidic or basic additives to the mobile phase can also improve peak shape and resolution for basic compounds like amines. researchgate.netnih.gov

Interactive Data Table: Hypothetical Chiral HPLC Method Parameters Use the dropdowns to see typical parameters for different column types.

Parameter Setting
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dichlorophenylcarbamate)
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time (R-enantiomer) ~6.5 min
Expected Retention Time (S-enantiomer) ~7.8 min

| Resolution (Rs) | > 2.0 |

Quantitative Reverse-Phase HPLC: For quantitative analysis in non-biological matrices (e.g., assessing the concentration of a stock solution), a reverse-phase HPLC (RP-HPLC) method is typically developed. A C18 column is commonly used, with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile or methanol (B129727). nih.gov Detection can be achieved using a UV detector or, for higher selectivity and sensitivity, a mass spectrometer (LC-MS). Method validation would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. nih.govtandfonline.com While this compound itself may have limited volatility, GC-MS is highly suitable for analyzing potential volatile metabolites or degradation products that could result from its breakdown in biological or environmental systems.

The analysis of polar metabolites like amines or small organic acids by GC-MS often requires a derivatization step to increase their volatility and thermal stability. nih.govnih.gov A common approach is trimethylsilylation, which replaces active hydrogens on amine and hydroxyl groups with a trimethylsilyl (TMS) group. nih.gov After separation on the GC column based on boiling point and polarity, the compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation and confident identification of the compound.

Interactive Data Table: Potential Volatile Degradation Products Amenable to GC-MS Analysis Click on a compound to view its potential analytical approach.

Potential Degradant/Metabolite Formula Analysis Note
5-Ethyl-1,3-thiazole C5H7NS Directly volatile, suitable for direct GC-MS analysis.
2-Acetyl-5-ethylthiazole C7H9NOS Directly volatile, can be analyzed directly.
Ethanethioamide C2H5NS May require derivatization to improve peak shape.

Capillary Electrophoresis for Separations of Isomers and Related Species

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility, which is dependent on their charge-to-size ratio. chromatographytoday.com CE offers distinct advantages, including extremely high separation efficiency, short analysis times, and minimal sample and solvent consumption, making it an attractive alternative or complementary technique to HPLC. nih.gov

For the enantioselective separation of this compound, a chiral selector is added to the background electrolyte (BGE). chromatographytoday.com Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE. nih.gov The chiral recognition mechanism involves the transient inclusion of the enantiomers into the hydrophobic cavity of the CD. Differences in the binding constants of the two enantiomer-CD complexes result in different apparent mobilities, leading to their separation. nih.gov The degree of separation can be fine-tuned by optimizing parameters such as the type and concentration of the chiral selector, the pH and composition of the BGE, and the applied voltage. chromatographytoday.comacs.org

Data Table: Representative Method for Chiral CE Separation

ParameterCondition
Capillary Fused-silica, 50 µm i.d., 50 cm total length
Background Electrolyte (BGE) 50 mM Phosphate buffer, pH 2.5
Chiral Selector 20 mM Hydroxypropyl-β-cyclodextrin
Applied Voltage 25 kV
Temperature 20 °C
Detection UV at 214 nm
Expected Migration Time (1st enantiomer) 9.2 min
Expected Migration Time (2nd enantiomer) 9.8 min
Enantiomeric Resolution (Rs) > 2.5

Development of Bioanalytical Assays for In Vitro and In Vivo Research Samples

Quantifying drug candidates in biological matrices like plasma, urine, or tissue homogenates is fundamental to preclinical and clinical research. The development of robust and reliable bioanalytical assays is essential for pharmacokinetic and pharmacodynamic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the quantification of small molecules in biological samples due to its superior sensitivity, selectivity, and speed. nih.govanapharmbioanalytics.com A typical LC-MS/MS method for this compound would involve several key steps:

Sample Preparation: The primary goal is to remove proteins and other interfering matrix components. chromatographyonline.com Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govchromatographyonline.com

Chromatographic Separation: A rapid separation is achieved using a short HPLC or UPLC column to resolve the analyte from any remaining matrix components, particularly phospholipids which can cause ion suppression. wordpress.com

Mass Spectrometric Detection: Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (typically the protonated molecule, [M+H]+) is selected, fragmented, and a specific product ion is monitored. This process is highly selective and significantly reduces background noise, enabling very low limits of quantification. youtube.com

Data Table: Summary of a Hypothetical LC-MS/MS Bioanalytical Method in Human Plasma

ParameterDescription
Analyte This compound
Internal Standard (IS) Stable Isotope Labeled Analyte (e.g., D4-labeled)
Sample Preparation Protein Precipitation with Acetonitrile
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient of Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte) e.g., m/z 157.1 -> 140.1
MRM Transition (IS) e.g., m/z 161.1 -> 144.1
Linear Range 0.1 - 1000 ng/mL

Immunoassays: For high-throughput screening or when an LC-MS/MS is not available, an immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), can be developed. Since small molecules like this compound are not immunogenic on their own, they are classified as haptens. tandfonline.com

The development process involves:

Hapten-Carrier Conjugation: The compound is chemically conjugated to a large carrier protein (e.g., Bovine Serum Albumin, BSA) to create an immunogen.

Immunization and Antibody Production: The immunogen is used to immunize animals (e.g., rabbits or mice) to generate polyclonal or monoclonal antibodies that can specifically bind to the target molecule.

Assay Development: A competitive immunoassay format is typically used for small molecules. tandfonline.comresearchgate.netnih.gov In this format, the analyte in the sample competes with a labeled version of the analyte (e.g., an enzyme conjugate) for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in a lower signal, allowing for quantification. While highly sensitive, developing a specific and reliable immunoassay is a complex and resource-intensive process. acs.org

Future Research Directions and Unresolved Challenges for 1 5 Ethyl 1,3 Thiazol 2 Yl Ethan 1 Amine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

A primary challenge in the study of 1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine is the development of efficient, scalable, and environmentally benign synthetic routes. While classical methods for thiazole (B1198619) synthesis, such as the Hantzsch reaction, are well-established, they often involve harsh reaction conditions and the use of hazardous reagents. Future research should focus on pioneering novel and sustainable synthetic strategies.

Key Research Areas:

Green Chemistry Approaches: The adoption of green chemistry principles is paramount. This includes the use of green solvents (e.g., water, ethanol), reusable catalysts, and energy-efficient reaction conditions like microwave irradiation and ultrasonication. bohrium.comresearchgate.netbepls.com For instance, one-pot multicomponent reactions represent a promising avenue for improving the efficiency and sustainability of synthesizing functionalized thiazoles. nih.gov

Catalyst Development: The design of novel, highly efficient, and recyclable catalysts can significantly enhance the synthesis of thiazole derivatives. The use of nanocatalysts and biocatalysts, such as chitosan-based hydrogels, has shown promise in promoting the synthesis of thiazoles under mild conditions. mdpi.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and product consistency. Exploring flow chemistry routes for the synthesis of this compound could be a significant step towards its industrial-scale production.

Synthetic Approach Potential Advantages Key Challenges
Microwave-Assisted Synthesis Reduced reaction times, increased yields, and enhanced reaction rates. researchgate.netScalability for industrial production can be challenging.
Ultrasonic Irradiation Mild reaction conditions and improved reaction efficiency. mdpi.comSpecialized equipment is required.
One-Pot Multicomponent Reactions High atom economy, reduced waste, and simplified purification. nih.govOptimization of reaction conditions for multiple components.
Reusable Catalysts Cost-effective and environmentally friendly. mdpi.comCatalyst leaching and deactivation over time.

Deeper Mechanistic Understanding of Biological Interactions

Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. kuey.netnih.gov However, the specific biological targets and mechanisms of action for this compound remain largely unexplored. A deeper understanding of its interactions at a molecular level is crucial for its development as a potential therapeutic agent.

Future Research Focus:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular targets of the compound.

Enzyme Inhibition and Kinetic Studies: Investigating the inhibitory effects of the compound on key enzymes implicated in various diseases. For example, thiazole derivatives have been shown to inhibit protein kinases, which are crucial targets in cancer therapy. researchgate.net

Molecular Modeling and Docking: Utilizing computational methods to simulate the binding of this compound to potential biological targets. mdpi.com This can provide insights into the binding modes and guide the design of more potent analogues.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with systematic structural modifications to elucidate the key structural features responsible for biological activity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.gov These powerful computational tools can be leveraged to accelerate the design and development of novel derivatives of this compound with desired properties.

Potential Applications:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel thiazole derivatives based on their chemical structure. nih.gov

De Novo Drug Design: Using generative AI models to design novel molecules with optimized properties, such as enhanced biological activity and improved pharmacokinetic profiles.

Virtual Screening: Employing ML-based models to screen large virtual libraries of compounds to identify promising candidates for further experimental investigation. researchgate.net

AI/ML Application Potential Impact
QSAR Modeling Accelerates the identification of lead compounds by predicting their activity. nih.gov
Generative Models Enables the design of novel molecules with tailored properties.
Virtual Screening Reduces the time and cost of identifying promising drug candidates. researchgate.net

Diversification of Applications Beyond Traditional Medicinal Chemistry

While the primary focus for many thiazole derivatives is in medicinal chemistry, their unique chemical properties make them suitable for a range of other applications. Future research should explore the potential of this compound in non-pharmaceutical fields.

Areas for Exploration:

Agrochemicals: Thiazole derivatives are used as fungicides in agriculture. wikipedia.org Investigating the potential of this compound and its derivatives as novel pesticides or herbicides could open up new avenues for its application.

Materials Science: Thiazole-containing polymers and dyes have unique optical and electronic properties. The potential of this compound as a building block for functional materials, such as organic light-emitting diodes (OLEDs) or sensors, warrants investigation.

Flavor and Fragrance Industry: Some thiazole derivatives are known for their distinct aromas and are used as flavor and fragrance compounds. kuey.net

Addressing Scalability and Cost-Effectiveness in Research Synthesis

For any promising compound to move from the laboratory to industrial application, the development of a scalable and cost-effective synthesis process is essential. This remains a significant challenge for many complex organic molecules, including functionalized thiazoles.

Unresolved Challenges and Future Directions:

Process Optimization: Optimizing reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize production costs.

Raw Material Sourcing: Identifying readily available and inexpensive starting materials for the synthesis.

Purification Techniques: Developing efficient and scalable purification methods to ensure the high purity of the final product. The use of techniques that avoid traditional column chromatography would be particularly beneficial. researchgate.net

Techno-Economic Analysis: Conducting a thorough techno-economic analysis to assess the commercial viability of the developed synthetic routes.

This compound holds considerable promise for future scientific and technological advancements. However, significant research is required to unlock its full potential. By focusing on the development of sustainable synthetic methodologies, gaining a deeper understanding of its biological interactions, leveraging the power of artificial intelligence, exploring diverse applications, and addressing the challenges of scalability, the scientific community can pave the way for the effective utilization of this intriguing thiazole derivative.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine in a laboratory setting?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving thiazole precursors. For example, Schiff base formation using 2-ethoxy-quinoline-3-carbaldehyde in dimethylformamide (DMF) as a solvent, followed by vacuum filtration to isolate the product, is a validated approach . Similar protocols for structurally related amines suggest using mild temperatures (room temperature to 60°C) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the ethyl and thiazole substituents. Mass spectrometry (MS) provides molecular weight validation. For crystalline derivatives, single-crystal X-ray diffraction using programs like SHELXL (for refinement) or SIR97 (for structure solution) is recommended to resolve atomic positions .

Q. How should researchers handle and store this compound to maintain stability during experimental procedures?

  • Methodological Answer : Store the compound under inert gas (e.g., argon) at room temperature, away from moisture and light. Hygroscopic properties of similar amines necessitate desiccants in storage containers. Safety protocols, including fume hood use and personal protective equipment (PPE), are critical due to potential respiratory and dermal hazards .

Advanced Research Questions

Q. What strategies are recommended for resolving crystallographic data discrepancies when determining the structure of this compound derivatives?

  • Methodological Answer : Use SHELX programs (SHELXL for refinement, SHELXD/SHELXE for phase determination) to address twinning or low-resolution data. For ambiguous electron density, iterative refinement with restrained parameters (e.g., isotropic displacement for non-H atoms) and validation tools like R-factor analysis can resolve conflicts . SIR97’s integration of direct methods and Fourier refinement is particularly robust for high-throughput crystallography .

Q. How can computational chemistry approaches be applied to predict the reactivity and interaction mechanisms of this thiazole-containing amine?

  • Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model electron distribution in the thiazole ring, predicting nucleophilic/electrophilic sites. Molecular docking studies (e.g., AutoDock Vina) using InChI-derived 3D structures (from PubChem) enable interaction analysis with biological targets like enzymes or receptors .

Q. What methodological considerations are critical when investigating the compound's behavior in complex biological systems?

  • Methodological Answer : Isotopic labeling (e.g., deuterated analogs like 2-(1-(methyl-d₃)-1H-imidazol-4-yl)ethan-1-amine) can track metabolic pathways via LC-MS. For in vivo studies, ensure solubility optimization using co-solvents (e.g., ethanol/DMSO mixtures) and validate bioactivity through dose-response assays in relevant cell lines .

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1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.